molecular formula C16H17N3O4S B2972200 N-(2H-1,3-benzodioxol-5-yl)-2-{[1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 921820-63-5

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2972200
CAS No.: 921820-63-5
M. Wt: 347.39
InChI Key: RUFVNIOTUHCUEW-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, an imidazole ring, and a sulfanylacetamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the benzodioxole and imidazole rings, followed by their coupling through a sulfanylacetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole and imidazole rings may interact with enzymes or receptors, modulating their activity. The sulfanylacetamide group can also participate in covalent bonding with target proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-3-hydroxybenzamide
  • 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Uniqueness

Compared to similar compounds, N-(2H-1,3-benzodioxol-5-yl)-2-{[1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its combination of benzodioxole and imidazole rings linked by a sulfanylacetamide group

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-cyclopropyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-7-12-6-17-16(19(12)11-2-3-11)24-8-15(21)18-10-1-4-13-14(5-10)23-9-22-13/h1,4-6,11,20H,2-3,7-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFVNIOTUHCUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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